molecular formula C12H14O3S B3022307 5-(2-(Methylthio)phenyl)-5-oxovaleric acid CAS No. 930116-83-9

5-(2-(Methylthio)phenyl)-5-oxovaleric acid

Cat. No.: B3022307
CAS No.: 930116-83-9
M. Wt: 238.3 g/mol
InChI Key: VKIQIMWABFPHRI-UHFFFAOYSA-N
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Description

5-(2-(Methylthio)phenyl)-5-oxovaleric acid is an organic compound with a complex structure that includes a phenyl ring substituted with a methylthio group and a valeric acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)phenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenyl ring substituted with a methylthio group. This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to a halogenated benzene derivative. The valeric acid chain can be attached through a series of reactions involving the formation of a carbon-carbon bond, often using Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylthio)phenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the valeric acid chain can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

5-(2-(Methylthio)phenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-(Methylthio)phenyl)-5-oxovaleric acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methylthio group can enhance the compound’s ability to penetrate cell membranes, while the valeric acid chain may interact with specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(Methylthio)phenyl)-5-oxopentanoic acid: Similar structure but with a different chain length.

    5-(2-(Methylthio)phenyl)-5-oxobutanoic acid: Another similar compound with a shorter chain.

Uniqueness

5-(2-(Methylthio)phenyl)-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(2-(Methylthio)phenyl)-5-oxovaleric acid is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3SC_{13}H_{16}O_3S, with a molecular weight of 252.33 g/mol. The compound features a five-carbon chain with a ketone functional group and a methylthio substituent on a phenyl ring, which contributes to its unique chemical properties.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methylthio group enhances the compound's permeability across cell membranes, while the valeric acid chain may facilitate interactions with specific binding sites, modulating various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown moderate effectiveness against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests potential interactions that could disrupt bacterial metabolism or cell wall synthesis.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to oxidative stress and inflammation, which are critical in cancer development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Biological Activity
5-(2-(Methylthio)phenyl)-5-oxopentanoic acidSimilar structure with a longer chainAntimicrobial and anticancer properties
5-(2-(Methylthio)phenyl)-5-oxobutanoic acidSimilar structure with a shorter chainLimited research on biological activity

The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties, making it a valuable candidate for further research.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in "Molecules" reported that the compound demonstrated moderate antibacterial activity against Staphylococcus aureus and E. coli, suggesting potential therapeutic applications in treating bacterial infections.
  • Cancer Cell Studies : Research highlighted in pharmacological journals indicated that the compound could induce apoptosis in cancer cells by modulating oxidative stress pathways, although detailed mechanistic studies are still needed.
  • Metabolomics Insights : A metabolomics approach revealed that compounds similar to this compound might alter metabolic profiles significantly in cancerous tissues compared to normal tissues, suggesting a role in tumor metabolism modulation .

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-16-11-7-3-2-5-9(11)10(13)6-4-8-12(14)15/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIQIMWABFPHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645487
Record name 5-[2-(Methylsulfanyl)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930116-83-9
Record name 5-[2-(Methylsulfanyl)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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